1,4-Di-tert-butylbenzene (DTBB) is used as a model compound in scientific research to study the process of crystallization. Due to its well-defined structure and symmetrical nature, DTBB crystals exhibit various habits (shapes) depending on the solvent and crystallization conditions used. Researchers can study the factors influencing crystal habit by observing DTBB crystallization under different controlled environments. This information helps in understanding and predicting the crystallization behavior of other molecules, which is crucial in various fields, including drug discovery and materials science.Source: American Chemical Society (.pdf) "Crystallization of 1,4-Di-tert-butylbenzene from Solution": )
While DTBB is primarily used in crystallization studies, it also finds application in other areas of scientific research, such as:
DTBB is not naturally occurring. It's synthesized from readily available starting materials like p-xylene and tert-butyl chloride [].
DTBB holds significance in crystallography research due to its well-defined crystal structure and ease of crystallization from various solvents [, ]. This allows scientists to study the effect of different solvents and crystallization conditions on crystal habit (shape and morphology) [].
DTBB possesses a benzene ring core structure with two bulky tert-butyl groups (C(CH3)3) attached at the 1 and 4 positions (para positions) []. The steric hindrance caused by these bulky groups affects the molecule's overall shape and reactivity.
C6H4(CH3)2 + 2(CH3)3CCl + AlCl3 -> C6H4[C(CH3)3]2 + 2HCl + AlCl3 (spent) []
Due to its aromatic nature, DTBB can undergo electrophilic aromatic substitution reactions, but the bulky tert-butyl groups deactivate the ring, making it less reactive compared to unsubstituted benzene [].
Limited data exists on specific decomposition reactions of DTBB.
DTBB doesn't possess a specific biological function or interact with biological systems in a well-defined way.
Environmental Hazard